molecular formula C15H13Cl2NO4S B2608635 methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate CAS No. 527757-89-7

methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate

Cat. No.: B2608635
CAS No.: 527757-89-7
M. Wt: 374.23
InChI Key: GJZDTSNVLODQID-UHFFFAOYSA-N
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Description

Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C15H13Cl2NO4S and its molecular weight is 374.23. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

Studies on related compounds, such as methyl-(4-chlorophenyl)sulfone, have utilized X-ray diffraction to elucidate their crystal and molecular structures. The findings from these studies highlight the importance of sulfones as biologically active compounds and provide insights into their molecular interactions and crystal architecture, which are crucial for understanding their potential applications in scientific research (Adamovich et al., 2017).

Synthesis and Antiviral Activity

The synthesis and evaluation of related sulfonamide derivatives for antiviral activities have been explored, emphasizing the chemical versatility and potential therapeutic applications of these compounds. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated some degree of antiviral activity, highlighting the potential of sulfonamide-based compounds in medicinal chemistry and antiviral research (Chen et al., 2010).

Analytical Method Development

The development of analytical methods for determining chlorinated hydrocarbon contaminants and their metabolites in biological matrices showcases another application of related compounds. Such studies are essential for environmental monitoring and understanding the impact of chlorinated compounds on wildlife and ecosystems (Letcher et al., 1995).

Inhibition of Enzymes and Potential Antimicrobial Activity

Research on compounds with similar sulfone and sulfoxide groups has also investigated their potential as enzyme inhibitors and antimicrobial agents. For example, a novel compound exhibited inhibitory activity against penicillin-binding protein, suggesting its potential as an antimicrobial agent (Murugavel et al., 2016). Additionally, the design and synthesis of diphenyl sulfones and sulfoxides as inhibitors of thymidylate synthase further underscore the potential of these compounds in therapeutic applications (Jones et al., 1997).

Properties

IUPAC Name

methyl 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(13-4-2-3-12(17)9-13)23(20,21)14-7-5-11(16)6-8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZDTSNVLODQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.